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Introduction

The production of recombinant proteins, particularly those containing disulfide bonds, in
bacterial expression systems often results in misfolded, inactive proteins sequestered in
inclusion bodies. Refolding these proteins into their native, biologically active conformation is a
critical and often challenging step in the production pipeline. Standard refolding procedures can
be inefficient and may not be compatible with downstream applications that require a reactive
C-terminal thioester, such as native chemical ligation (NCL).

This document provides a detailed protocol for a one-step, on-column refolding and purification
method for disulfide-containing proteins, yielding a C-terminal 2-mercaptoethanesulfonic acid
(MESNA) thioester. This method utilizes a MESNA/dIMESNA redox couple, which has been
shown to be as efficient as the commonly used glutathione (GSH/GSSG) system, while
preserving the integrity of the C-terminal thioester.[1][2][3] The protocol is based on an intein-
mediated expression and purification system, where the target protein is expressed as a fusion
with an intein and a chitin-binding domain (CBD).[1]

Principle of the Method

The target protein is expressed as a fusion construct with a C-terminal intein and a chitin-
binding domain (CBD). This allows for easy purification of the fusion protein from the cell lysate
using a chitin affinity column. The on-column refolding and cleavage process is initiated by
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flushing the column with a buffer containing a MESNA/dIMESNA redox couple. This redox
system facilitates the correct formation of disulfide bonds in the target protein. Simultaneously,
MESNA induces the self-cleavage of the intein domain, releasing the correctly folded target
protein with a C-terminal MESNA thioester.[1][4]

Key Advantages

» Simultaneous Refolding and Purification: Combines refolding, purification, and thioester
generation into a single on-column step, streamlining the workflow.[1][3][5]

e Preservation of Thioester Functionality: The MESNA/dIMESNA redox couple is compatible
with the thioester, unlike traditional refolding cocktails that can lead to hydrolysis.[1][2]

» High Refolding Efficiency: The refolding efficiency is comparable to the standard and
effective GSH/GSSG redox couple.[1][2][3]

 Suitability for Native Chemical Ligation: The resulting protein with a C-terminal MESNA
thioester is ready for immediate use in NCL reactions.[1][2]

Experimental Data

The following tables summarize quantitative data from the on-column refolding of Ribonuclease
A (RNase A), a model protein with four disulfide bonds.

Table 1: Optimization of MESNA/dIMESNA Concentration for On-Column Refolding[2]

MESNA Concentration diMESNA Concentration Relative RNase A Activity
(mM) (mM) (%)

3 1 ~60

30 10 100

75 25 ~80

75 0 0

Data adapted from studies on RNase A, where activity was measured after a three-day
incubation at 20°C in the refolding/cleavage buffer.[2]
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Table 2: Yield of Active RNase A after On-Column Refolding[1]

Parameter Value
Expression System E. coli
Protein Ribonuclease A (RNase A)
Purification Resin Chitin

30 mM MESNA, 10 mM diMESNA, 3 days, room
temp.

Refolding/Cleavage Conditions

Yield of Active Protein 0.6 mg per liter of E. coli culture

Experimental Workflow and Chemical Mechanism

The following diagrams illustrate the experimental workflow and the chemical reactions
involved in the on-column refolding and thioester generation process.
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Caption: Experimental workflow for on-column protein refolding.
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Caption: Chemical mechanism of intein cleavage and refolding.
Detailed Experimental Protocols
Materials and Buffers

e Column Buffer: 20 mM 3-(N-morpholino)propanesulfonic acid (MOPS) NaOH, 0.5 M NacCl,
0.1 mM EDTA, pH 6.8.[1]

o Refolding/Cleavage Buffer: 50 mM MOPS NaOH, 0.5 M NaCl, 0.1 mM EDTA, 30 mM
MESNA, 10 mM diMESNA, pH 6.0.[1]

e Elution Buffer: 50 mM MOPS NaOH, 0.5 M NaCl, 0.1 mM EDTA, pH 6.0.[1]
e Chitin Resin (e.g., from New England Biolabs).
e Chromatography Column (e.g., 10 mL column).

Protocol: On-Column Refolding and Thioester Generation
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This protocol is based on the successful refolding of RNase A.[1] Optimization may be required
for other proteins.

e Protein Expression and Lysate Preparation:

o

Express the Target-Intein-CBD fusion protein in E. coli according to standard protocols.

[¢]

Harvest the cells and resuspend them in Column Buffer.

[e]

Lyse the cells by sonication or other appropriate methods on ice.

[e]

Centrifuge the lysate at high speed (e.g., >10,000 x g) for 30 minutes at 4°C to pellet cell
debris.

[e]

Collect the supernatant containing the soluble fusion protein.
e Column Preparation and Loading:
o Pack a 10 mL chromatography column with chitin resin.

o Equilibrate the column with 10 column volumes (CV) of Column Buffer (e.g., 100 mL for a
10 mL column).[1]

o Load the soluble cell extract onto the equilibrated chitin column.[1]
e Washing:

o Wash the column with 10 CV of Column Buffer to remove unbound proteins and
contaminants.[1] Monitor the UV absorbance at 280 nm until it returns to baseline.

e On-Column Refolding and Cleavage:

o Quickly flush the column with 2.5 CV of Refolding/Cleavage Buffer (e.g., 25 mL for a 10
mL column).[1]

o Seal the column and incubate it at room temperature for 3 days to allow for simultaneous
refolding and intein cleavage.[1] The optimal incubation time may vary for different
proteins and should be determined empirically.
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Elution:

o Elute the refolded protein with the C-terminal MESNA thioester from the column using 10
CV of Elution Buffer.[1]

o Collect fractions and analyze them by SDS-PAGE to identify those containing the purified,
cleaved protein.

Analysis and Quantification:
o Analyze the eluted fractions by SDS-PAGE to assess purity and cleavage efficiency.

o Determine the protein concentration using a standard method (e.g., Bradford assay or
A280 measurement).

o Perform a functional assay to determine the specific activity of the refolded protein. For
RNase A, an activity assay using a fluorescent substrate can be used.[1]

Troubleshooting and Considerations

Low Refolding Yield: The concentration of MESNA and diMESNA may need to be optimized
for your specific protein. A ratio of 3:1 (MESNA:dIMESNA) is a good starting point.[1] The
incubation time and temperature can also be varied.

Protein Aggregation: If protein aggregation is observed on the column, consider performing
the refolding at a lower temperature (e.g., 4°C) or including additives such as L-arginine in
the refolding buffer.

Incomplete Cleavage: If intein cleavage is incomplete, increase the concentration of MESNA
or the incubation time. Ensure the pH of the cleavage buffer is optimal (around 6.0-6.5).

Thioester Hydrolysis: While the MESNA thioester is relatively stable, it is advisable to use the
eluted protein in downstream applications like NCL promptly or to store it at -80°C.

This detailed protocol provides a robust starting point for researchers aiming to produce active,

disulfide-bonded proteins with a C-terminal thioester suitable for a variety of bioconjugation

applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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